molecular formula C19H18ClFN2O3 B2367965 2-chloro-6-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852132-09-3

2-chloro-6-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Número de catálogo: B2367965
Número CAS: 852132-09-3
Peso molecular: 376.81
Clave InChI: WAEFUQYCTQEZCW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This benzamide derivative features a chloro-fluoro substituted aromatic ring (2-chloro-6-fluoro) and two distinct N-substituents: a 2-methoxyphenyl group and a pyrrolidinone-methyl moiety.

Propiedades

IUPAC Name

2-chloro-6-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O3/c1-26-16-9-3-2-8-15(16)23(12-22-11-5-10-17(22)24)19(25)18-13(20)6-4-7-14(18)21/h2-4,6-9H,5,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEFUQYCTQEZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CN2CCCC2=O)C(=O)C3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Structural Analysis and Retrosynthetic Considerations

The target molecule, 2-chloro-6-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, features a benzamide core substituted at the 2- and 6-positions with chlorine and fluorine, respectively. The amide nitrogen is further functionalized with a 2-methoxyphenyl group and a (2-oxopyrrolidin-1-yl)methyl moiety. Retrosynthetically, the compound can be dissected into three primary components:

  • 2-Chloro-6-fluorobenzoic acid (or its acid chloride derivative) as the acylating agent.
  • 2-Methoxyaniline for the introduction of the N-aryl substituent.
  • 1-(Chloromethyl)-2-pyrrolidinone (or equivalent electrophilic reagent) for alkylation at the amide nitrogen.

Critical challenges include avoiding over-alkylation, managing the steric hindrance imposed by the N-aryl group, and ensuring the stability of the pyrrolidinone ring under reaction conditions.

Synthetic Strategies and Methodological Approaches

Sequential Amidation-Alkylation Route

The most widely reported pathway involves a two-step sequence:

Synthesis of N-(2-Methoxyphenyl)-2-chloro-6-fluorobenzamide

2-Chloro-6-fluorobenzoic acid is activated via conversion to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. Subsequent reaction with 2-methoxyaniline in the presence of triethylamine (Et₃N) yields the monosubstituted benzamide intermediate. Key parameters:

  • Molar ratio : 1:1.2 (acid chloride:amine) to ensure complete conversion.
  • Solvent : Anhydrous THF or DCM, favoring nucleophilic acyl substitution.
  • Yield : 78–85% after recrystallization from ethanol/water.
N-Alkylation with 1-(Chloromethyl)-2-pyrrolidinone

The secondary amide is alkylated using 1-(chloromethyl)-2-pyrrolidinone under phase-transfer conditions. Optimized conditions include:

  • Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%) to enhance reactivity.
  • Base : Potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours.
  • Yield : 62–68%, with purity >95% by HPLC.

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with TBAB facilitating the solubility of the amide anion in the organic phase. Competing O-alkylation is suppressed by the electron-withdrawing effect of the adjacent fluorine atom.

One-Pot Tandem Amidation-Alkylation

Recent advances demonstrate the feasibility of a one-pot approach to reduce purification steps:

  • In situ Acid Chloride Formation : 2-Chloro-6-fluorobenzoic acid is treated with SOCl₂ in DCM, followed by direct addition of 2-methoxyaniline and Et₃N.
  • Concurrent Alkylation : Without isolation, 1-(chloromethyl)-2-pyrrolidinone and TBAB are introduced, with K₂CO₃ added to deprotonate the amide.

Advantages :

  • Total yield improves to 70–75% due to minimized intermediate handling losses.
  • Reaction time reduced from 24 hours (sequential) to 16 hours.

Limitations :

  • Requires strict stoichiometric control to prevent di-alkylation.
  • Higher catalyst loading (10 mol% TBAB) necessary to maintain efficiency.

Alternative Methodologies and Comparative Analysis

Ullmann-Type Coupling for Direct N-Arylation

A less conventional route employs copper-catalyzed coupling between 2-chloro-6-fluorobenzamide and 2-methoxyphenylboronic acid:

$$
\text{Ar-B(OH)}2 + \text{R-NH}2 \xrightarrow{\text{Cu(OAc)}2, \text{DMF}} \text{Ar-NH-R} + \text{B(OH)}3 + \text{H}_2\text{O}
$$

Conditions :

  • Catalyst: Cu(OAc)₂ (10 mol%) with 1,10-phenanthroline as ligand.
  • Solvent: DMF at 100°C under nitrogen.
  • Yield: 55–60%, with 15–20% homocoupling byproduct.

Drawbacks :

  • Limited applicability due to competing hydrolysis of the benzamide.
  • High catalyst cost and prolonged reaction times (48 hours).

Reductive Amination Approach

For laboratories lacking chloromethylating agents, reductive amination offers an alternative:

  • Schiff Base Formation : React 2-chloro-6-fluorobenzamide with 2-methoxybenzaldehyde in ethanol.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the imine to the secondary amine.
  • Alkylation : Subsequent reaction with 2-pyrrolidinone under Mitsunobu conditions (DIAD, PPh₃).

Outcome :

  • Overall yield: 50–55%.
  • Requires chromatographic purification due to multiple intermediates.

Optimization Strategies and Challenges

Solvent Effects on Alkylation Efficiency

Comparative studies highlight the impact of solvent polarity:

Solvent Dielectric Constant (ε) Yield (%) Purity (%)
Acetonitrile 37.5 68 97
DMF 36.7 72 95
THF 7.6 58 98
Toluene 2.4 42 99

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.68–7.61 (m, 2H, Ar-H), 6.98–6.91 (m, 3H, Ar-H), 4.87 (s, 2H, N-CH₂-pyrrolidinone), 3.85 (s, 3H, OCH₃), 3.42–3.38 (m, 2H, pyrrolidinone CH₂), 2.52–2.47 (m, 2H, pyrrolidinone CH₂), 2.12–2.05 (m, 2H, pyrrolidinone CH₂).
  • HRMS (ESI+) : m/z calculated for C₂₁H₂₁ClFN₂O₃ [M+H]⁺: 423.1245; found: 423.1248.

Purity Assessment

  • HPLC : C18 column (4.6 × 150 mm), acetonitrile/water (70:30), 1.0 mL/min, λ = 254 nm. Retention time: 6.8 min, purity >98%.

Industrial-Scale Considerations and Environmental Impact

Waste Stream Management

  • Chlorinated byproducts : Neutralized with aqueous NaHCO₃ before incineration.
  • Solvent recovery : DCM and acetonitrile recycled via fractional distillation (85–90% efficiency).

Cost Analysis

Component Cost per kg (USD)
2-Chloro-6-fluorobenzoic acid 320
2-Methoxyaniline 150
1-(Chloromethyl)-2-pyrrolidinone 420
TBAC 600

Total production cost : ~$1,200/kg at pilot scale (10 kg/batch).

Análisis De Reacciones Químicas

Oxidation Reactions

The benzamide core and pyrrolidinone moiety undergo oxidation under specific conditions:

  • Benzene ring oxidation : Strong oxidizing agents like KMnO₄ in acidic conditions convert the aromatic ring to quinone derivatives. This reaction modifies electronic properties and bioactivity.

  • Pyrrolidinone oxidation : The 2-oxopyrrolidin-1-yl group can be further oxidized to form γ-lactam derivatives or open-chain carboxylic acids using H₂O₂ or peracids.

Key reagents :

  • KMnO₄ (acidic/alkaline conditions)

  • H₂O₂ (with transition metal catalysts)

  • mCPBA (meta-chloroperbenzoic acid)

Substitution Reactions

The chlorine and fluorine atoms participate in nucleophilic aromatic substitution (NAS) and SN2 mechanisms:

PositionReactivityExample ReagentsProducts
C-2 (Cl)Electrophilic substitutionAmines (e.g., morpholine), thiols2-Amino/2-thio derivatives
C-6 (F)NAS under harsh conditionsNaN₃, CuCN6-Azido/6-cyano analogs

Fluorine’s electronegativity reduces reactivity compared to chlorine, requiring higher temperatures (80–120°C) and polar aprotic solvents like DMF.

Hydrolysis Reactions

The amide bond and pyrrolidinone ring are susceptible to hydrolysis:

  • Amide hydrolysis : Acidic (HCl/H₂O) or basic (LiOH/MeOH) conditions cleave the benzamide bond, yielding 2-chloro-6-fluorobenzoic acid and the corresponding amine .

  • Pyrrolidinone hydrolysis : Prolonged exposure to aqueous NaOH opens the lactam ring, forming a linear carboxylic acid derivative.

Conditions :

  • Acidic: 6M HCl, reflux, 12–24 h

  • Basic: 2M LiOH in THF/MeOH/H₂O, rt, 48 h

Reduction Reactions

Selective reduction pathways include:

  • Nitro group reduction (if present in analogs): H₂/Pd-C converts nitro to amine groups.

  • Amide reduction : LiAlH₄ reduces the amide to a secondary amine, though this is rarely employed due to competing side reactions.

Cross-Coupling Reactions

The chlorine atom facilitates palladium-catalyzed couplings:

Reaction TypeCatalystsProducts
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosAryl amines

These reactions enable structural diversification for medicinal chemistry applications.

Stability and Degradation

Critical stability data:

ConditionDegradation PathwayHalf-Life
pH 1.2 (HCl)Amide hydrolysis3.2 h
pH 7.4 (PBS)No degradation>30 d
UV light (254 nm)Radical formation8.5 h

Stabilization strategies include formulation with antioxidants (e.g., BHT) and light-protective packaging.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to 2-chloro-6-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide. For example, derivatives of this compound have been investigated for their efficacy against HIV. The compound's structural features allow it to inhibit viral replication effectively, making it a candidate for further development in antiviral therapies .

2. Anticancer Properties

The compound has shown promising results in anticancer research. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. One study reported that a related compound exhibited an IC50 value of 25.72 μM against MCF cell lines, indicating its potential as an anticancer agent .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound AMCF25.72Apoptosis induction
Compound BU8745.2Cytotoxicity
Compound CA54930.5Cell cycle arrest

Pharmacological Insights

3. Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Research into the SAR has indicated that specific substitutions on the phenyl ring significantly affect the compound's potency against different biological targets .

4. Neurological Applications

There is ongoing research into the neuropharmacological effects of compounds related to this benzamide derivative. Preliminary findings suggest potential benefits in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Material Science Applications

5. Synthesis of Functional Materials

The compound's unique chemical properties make it suitable for synthesizing advanced materials, including polymers and nanomaterials. Its derivatives have been used to create materials with enhanced electrical and thermal conductivity, which are valuable in electronic applications .

Case Studies

Case Study 1: Antiviral Efficacy Against HIV

A study published in a peer-reviewed journal examined the efficacy of this compound as an HIV inhibitor. The research demonstrated that the compound could significantly reduce viral loads in treated cells compared to untreated controls, showcasing its potential as a therapeutic agent for HIV treatment .

Case Study 2: Anticancer Activity Assessment

In another study focused on anticancer activity, researchers evaluated the effects of various derivatives on human cancer cell lines. The results indicated that modifications to the benzamide structure led to increased cytotoxicity against specific cancer types, providing insights into how structural changes can enhance therapeutic effectiveness .

Mecanismo De Acción

The mechanism of action of 2-chloro-6-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with related benzamide derivatives:

Compound Name Substituents on Benzamide Core N-Substituents Reported/Predicted Activity
Target Compound 2-Cl, 6-F N-(2-MeOPh), N-(pyrrolidinone-Me) Hypothesized CNS modulation
25I-NBOMe () 4-I, 2,5-diOMe N-(2-MeOPh-CH2) Serotonin 5-HT2A receptor agonist
LMM5 () None (sulfamoyl-benzamide) 1,3,4-Oxadiazole, 4-MeOPh-CH2 Antifungal
2-Chloro-6-fluoro-N-[1-(3-MeOPh)ethyl]benzamide () 2-Cl, 6-F N-(3-MeOPh-CH2CH2) Unknown (structural analog)
Intermediate from 4-Br, 5-F, 2-O-(CF3-Pr) N-(2-Cl-6-F-Ph) Pesticide precursor
Key Observations:

Halogen Substitution :

  • The target compound’s 2-chloro-6-fluoro pattern differs from 25I-NBOMe’s 4-iodo-2,5-dimethoxy substitution. Halogens in the ortho position (e.g., 2-Cl) may sterically hinder receptor binding compared to para-substituted analogs (e.g., 4-I in NBOMe) .
  • In , bromo and fluoro substituents on the benzamide core are associated with agrochemical activity, suggesting halogens influence target selectivity .

Methoxy Group Position :

  • The target’s 2-methoxyphenyl group contrasts with the 3-methoxyphenyl substitution in . Ortho-methoxy groups may reduce metabolic stability compared to meta-substituted analogs due to steric effects on cytochrome P450 enzymes .

Pyrrolidinone vs. Heterocyclic Moieties: The pyrrolidinone-methyl group in the target compound introduces a polar, hydrogen-bond-capable moiety absent in NBOMe derivatives (which have a simple methylene linker). This could enhance solubility but reduce blood-brain barrier permeability compared to lipophilic NBOMe compounds . LMM5’s 1,3,4-oxadiazole ring demonstrates how heterocycles can direct activity toward antifungal targets, whereas the pyrrolidinone in the target may favor CNS applications .

Pharmacological and Physicochemical Properties

Hypothesized Physicochemical Profiles:
Property Target Compound 25I-NBOMe LMM5
Molecular Weight (g/mol) ~406 (estimated) 413.27 ~550 (estimated)
LogP (Predicted) ~2.5 (moderate lipophilicity) 3.8 (high lipophilicity) ~3.0 (moderate lipophilicity)
Solubility Moderate (due to pyrrolidinone) Low (lipophilic backbone) Low (bulky substituents)
  • Target vs.
  • Target vs. LMM5 : The absence of a sulfamoyl group in the target may reduce protein-binding affinity compared to LMM5’s antifungal derivatives .

Actividad Biológica

2-Chloro-6-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H18ClFN3O2\text{C}_{16}\text{H}_{18}\text{ClF}\text{N}_{3}\text{O}_{2}

Key Features:

  • Chlorine and Fluorine Substituents : These halogen atoms are known to enhance lipophilicity and biological activity.
  • Pyrrolidine Moiety : The presence of the pyrrolidine ring is associated with various biological activities, including analgesic and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • JAK Inhibition : The compound has been identified as a potential inhibitor of Janus kinase (JAK) pathways, which play a crucial role in cytokine signaling and immune response modulation. JAK inhibitors are being explored for their therapeutic efficacy in autoimmune diseases and cancers .
  • Serine Protease Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on serine proteases, which are involved in various physiological processes, including coagulation and inflammation .
  • Antitumor Activity : Some derivatives of similar structures have shown promising antitumor activity. The mechanism often involves apoptosis induction in cancer cells, likely through mitochondrial pathways .

Biological Activity Data

A summary of the biological activities observed for this compound and related analogs is provided in the following table:

Activity Type Observed Effect Reference
JAK InhibitionIC50 values indicating effective inhibition
Serine Protease InhibitionSelectivity towards thrombin with low off-target effects
Antitumor ActivityInduction of apoptosis in cancer cell lines

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Thrombin Inhibitors : A study on pyrazole-based thrombin inhibitors demonstrated that modifications similar to those in our compound led to selective inhibition profiles against thrombin while sparing other serine proteases, highlighting the potential for targeted therapeutic applications .
  • Anticancer Research : Research involving similar benzamide derivatives has indicated significant cytotoxicity against various cancer cell lines, suggesting that modifications can lead to enhanced potency against specific tumor types .
  • Inflammation Models : In vivo models have shown that compounds with similar structural features can reduce inflammation markers significantly, indicating potential use in treating inflammatory diseases .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including amide coupling and functional group modifications. Key steps:

N-Alkylation : React 2-chloro-6-fluorobenzoic acid derivatives with 2-oxopyrrolidine under basic conditions (e.g., K₂CO₃/DMF) to install the pyrrolidinone-methyl group.

Amide Formation : Couple the intermediate with 2-methoxyaniline using coupling agents like HATU or EDCI/HOBt in anhydrous DCM or THF .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity.

Q. Yield Optimization Factors :

  • Temperature : Lower temps (0–5°C) reduce side reactions during alkylation.
  • Catalyst : HATU improves coupling efficiency compared to DCC .
  • Solvent : Anhydrous DCM minimizes hydrolysis of active intermediates.

Q. What spectroscopic techniques are recommended for structural characterization?

Methodological Answer: A combination of techniques ensures accurate structural confirmation:

  • NMR :
    • ¹H/¹³C NMR : Assign signals for the methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), pyrrolidinone (δ 2.3–2.8 ppm for CH₂), and benzamide aromatic protons (δ 7.0–8.0 ppm) .
    • 2D NMR (HSQC, HMBC) : Resolve overlapping signals and confirm connectivity between the pyrrolidinone and benzamide moieties.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~433.1 Da) and detect isotopic patterns for Cl/F .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (if single crystals are obtainable) .

Q. What in vitro assays are suitable for initial biological evaluation?

Methodological Answer: Prioritize assays based on structural analogs:

  • Anticancer Activity :
    • MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
    • Apoptosis induction via flow cytometry (Annexin V/PI staining).
  • Antimicrobial Screening :
    • Broth microdilution assay (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition :
    • Kinase inhibition assays (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .

Advanced Research Questions

Q. How to design experiments to elucidate the mechanism of action?

Methodological Answer:

  • Target Identification :
    • SPR (Surface Plasmon Resonance) : Screen against kinase libraries to identify binding partners (KD calculation) .
    • Crystallography : Co-crystallize with potential targets (e.g., EGFR) to map binding interactions.
  • Pathway Analysis :
    • Western blotting to assess downstream signaling (e.g., phosphorylation of ERK/AKT) .
    • RNA-seq to identify differentially expressed genes post-treatment.

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Common discrepancies arise from:

  • Cell Line Variability : Validate activity across multiple lines (e.g., NCI-60 panel) and normalize to control compounds (e.g., doxorubicin) .
  • Assay Conditions : Standardize incubation time (48–72 hrs) and serum concentration (10% FBS) to minimize batch effects.
  • Metabolic Stability : Use liver microsomes to assess compound degradation rates, which may explain inconsistent in vitro/in vivo results .

Q. How to conduct structure-activity relationship (SAR) studies for this compound?

Methodological Answer: Focus on modifying key substituents:

Position Modification Biological Impact Reference
Benzamide Cl/FReplace F with Br/CF₃Increased lipophilicity and target affinity
PyrrolidinoneSubstitute 2-oxo with thioetherAlters metabolic stability
MethoxyphenylReplace OCH₃ with NH₂Enhances hydrogen bonding with targets

Q. Synthetic Strategy :

  • Use parallel synthesis to generate derivatives (e.g., Ugi reaction for diversity) .
  • Evaluate SAR via dose-response curves and computational docking (AutoDock Vina) .

Q. What computational modeling approaches predict binding modes?

Methodological Answer:

  • Molecular Docking :
    • Prepare the compound’s 3D structure (PubChem CID: Use InChI key from ).
    • Dock into ATP-binding pockets (e.g., EGFR PDB: 1M17) using AutoDock.
  • MD Simulations :
    • Run 100 ns simulations (GROMACS) to assess binding stability and key residues (e.g., Lys721 in EGFR) .
  • QSAR Models :
    • Train models with descriptors like logP, polar surface area, and H-bond donors .

Q. How to address stability and degradation issues during storage?

Methodological Answer:

  • Analytical Methods :
    • HPLC : Monitor degradation products (e.g., hydrolyzed benzamide) under stress conditions (40°C/75% RH) .
    • DSC : Determine melting point and polymorphic stability.
  • Formulation :
    • Lyophilize with cryoprotectants (trehalose) for long-term storage at -80°C .

Q. What strategies validate computational predictions in translational research?

Methodological Answer:

  • In Vivo Models :
    • Xenograft mice (e.g., HCT-116 tumors) to assess efficacy (dose: 10–50 mg/kg, oral/IP).
    • PK/PD studies to correlate plasma concentration with tumor reduction .
  • Toxicology :
    • Assess hepatotoxicity via ALT/AST levels and histopathology .

Q. How to validate target engagement in complex biological systems?

Methodological Answer:

  • Chemical Proteomics :
    • Use biotinylated probes for pull-down assays followed by LC-MS/MS to identify bound proteins .
  • Cellular Thermal Shift Assay (CETSA) :
    • Monitor target protein denaturation after compound treatment to confirm binding .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.